
3-(1H-Indol-3-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-3-yl)cyclohex-2-en-1-one is a chemical compound that features an indole moiety attached to a cyclohexenone ring. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 3-(1H-Indol-3-yl)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the reaction of indole with cyclohexenone under acidic or basic conditions. Industrial production methods may include catalytic processes or the use of specific reagents to optimize yield and purity .
Analyse Des Réactions Chimiques
3-(1H-Indol-3-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Applications De Recherche Scientifique
3-(1H-Indol-3-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. The compound may act as an inhibitor or activator of specific enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
3-(1H-Indol-3-yl)cyclohex-2-en-1-one can be compared with other indole derivatives such as:
- 4-(5-Nitro-1H-indol-3-yl)cyclohex-3-en-1-one
- 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-en-1-one
- 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Propriétés
Numéro CAS |
153257-57-9 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H13NO/c16-11-5-3-4-10(8-11)13-9-15-14-7-2-1-6-12(13)14/h1-2,6-9,15H,3-5H2 |
Clé InChI |
AOJKVYQTTYELGC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


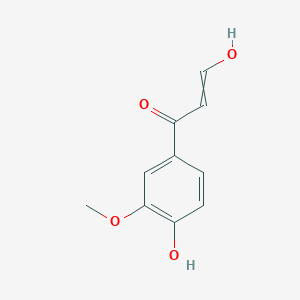
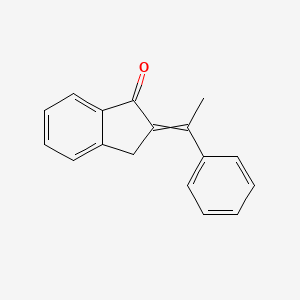
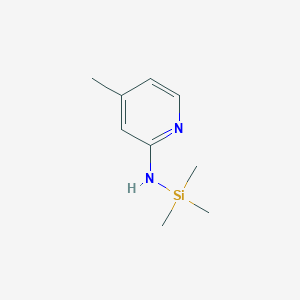
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
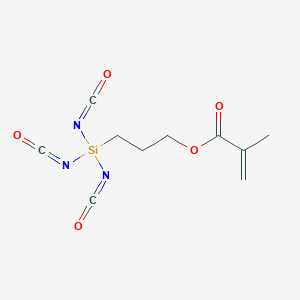
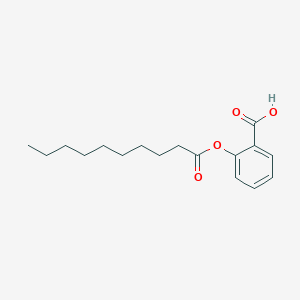
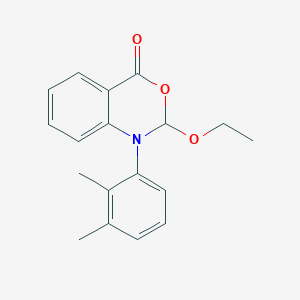
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
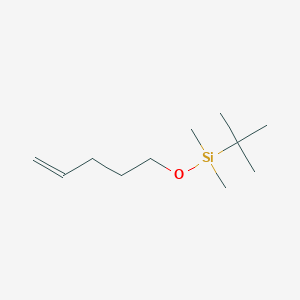
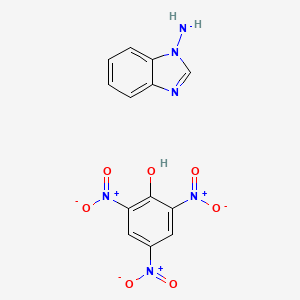
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)
